N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide
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Overview
Description
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide typically involves the condensation of hydrazine derivatives with diketones or keto acids. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization and acetylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may modulate the production of prostaglandins and other inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 4-amino-3-phenyl-2H-pyridazin-3-one and 6-aryl-2,3,4,5-tetrahydropyridazin-3-one.
Pyridazine Derivatives: Compounds like pyridazine-3-one and its various substituted forms.
Uniqueness
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an acetamide moiety differentiates it from other pyridazinone derivatives, potentially leading to unique pharmacological activities .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(6-oxo-3-phenyl-4,5-dihydro-1H-pyridazin-5-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)13-11-7-10(14-15-12(11)17)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,13,16)(H,15,17) |
InChI Key |
VTNIWFFDHOWLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(=NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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